Rabdosiin

Descripción general

Descripción

Rabdosiin is a naturally occurring polyphenolic compound found in various plants, particularly in the Lamiaceae family. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rabdosiin typically involves the extraction from plant sources, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to isolate and purify this compound.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound, making it more accessible for research and therapeutic use.

Análisis De Reacciones Químicas

Types of Reactions

Rabdosiin undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

Substitution: Substitution reactions, particularly those involving hydroxyl groups, can lead to the formation of derivatives with enhanced or modified properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Rabdosiin is a naturally occurring compound found in Ocimum sanctum L. (holy basil or Tulsi) and Eritrichium sericeum . Research has highlighted several potential applications of this compound, including its cytotoxic effects on cancer cell lines, antioxidant properties, and potential as an antiviral agent .

Scientific Research Applications

Anticancer Activity

this compound has demonstrated cytotoxic activity against several human cancer cell lines . In a study, this compound was tested against MCF-7 (breast; estrogen receptor positive (ER+), progesterone receptor (PR)+, and HER2 negative (-)), SKBR3 (breast; ER-, PR-, and HER2+), and HCT-116 (colon) cell lines . The results indicated that this compound was the most cytotoxic compound against the tested human cancer lines, while exhibiting very low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) .

Antioxidant Properties

this compound acts as an effective scavenger of reactive oxygen species .

Antiviral Activity

this compound and related caffeic acid metabolites show anti-HIV and antiallergic activities . Rosmarinic acid, a compound with structural similarities to this compound, has demonstrated potential as an antiviral agent by inhibiting hepatitis B virus (HBV) replication in HBV-infected cells .

Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | Receptor Status |

|---|---|---|

| MCF-7 | Breast | ER+, PR+, HER2- |

| SKBR3 | Breast | ER-, PR-, HER2+ |

| HCT-116 | Colon | N/A |

Mecanismo De Acción

The mechanism of action of Rabdosiin involves multiple pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Rabdosiin is compared with other polyphenolic compounds such as:

Quercetin: Both have antioxidant properties, but this compound exhibits stronger anti-inflammatory effects.

Resveratrol: While resveratrol is well-known for its cardiovascular benefits, this compound shows more potent anticancer activity.

Epigallocatechin gallate: Found in green tea, this compound shares antioxidant properties with this compound but differs in its molecular targets and pathways.

Actividad Biológica

Rabdosiin is a lignan compound primarily isolated from the medicinal plant Ocimum sanctum (holy basil) and has garnered attention for its diverse biological activities, particularly in anticancer, antioxidant, and potential neuroprotective roles. This article synthesizes recent research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

1. Overview of this compound

This compound, chemically classified as a lignan, has been identified as a significant bioactive compound in various plant species, including Rabdosia japonica and Ocimum sanctum. Its structure and properties suggest potential therapeutic applications, particularly in oncology and oxidative stress-related conditions.

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several human cancer cell lines. The following table summarizes the cytotoxicity data of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 80 | Induces early apoptosis |

| SKBR3 | 40 | Reduces cell viability |

| HCT-116 | 40 | Concentration-dependent effect |

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of this compound, researchers found that it induced apoptosis in breast cancer cell lines (MCF-7 and SKBR3) and colon cancer cells (HCT-116). The apoptosis was confirmed through flow cytometry analysis, which indicated that treatment with this compound led to significant early and late apoptotic cell populations. Notably, the compound showed minimal cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs), suggesting a selective action against cancer cells while sparing normal cells .

3. Antioxidant Activity

This compound has been recognized for its antioxidant properties, acting as an effective scavenger of reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The antioxidant effects of this compound are attributed to its ability to neutralize free radicals and inhibit lipid peroxidation. Studies have shown that this compound can significantly reduce oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes .

4. Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates its potential role in inhibiting acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease. The following table summarizes findings related to its neuroprotective effects:

| Activity | Assay Method | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | Ellman's Colorimetric Assay | Significant inhibition observed at varying concentrations |

This inhibition suggests that this compound may contribute to cognitive health by enhancing cholinergic signaling .

5. Conclusion

This compound presents a promising profile as a bioactive compound with significant anticancer and antioxidant activities. Its selective cytotoxicity against cancer cells coupled with minimal effects on normal cells positions it as a potential candidate for further development in cancer therapy. Additionally, its neuroprotective properties warrant further investigation into its mechanisms and therapeutic applications.

Propiedades

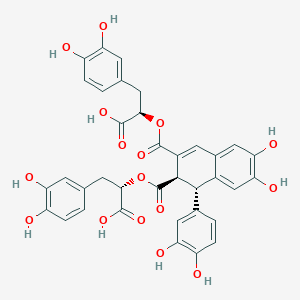

IUPAC Name |

(2S)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWZFIDWHLCPHJ-ZLESDFJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.